molecular formula C13H20O2 B14180801 (1-Butoxypropoxy)benzene CAS No. 923035-47-6

(1-Butoxypropoxy)benzene

Katalognummer: B14180801
CAS-Nummer: 923035-47-6
Molekulargewicht: 208.30 g/mol
InChI-Schlüssel: JHHVHLXFTQSXDB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Butoxypropoxy)benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with a butoxypropoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Butoxypropoxy)benzene typically involves the reaction of benzene with 1-butoxy-2-propanol in the presence of an acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the hydroxyl group of 1-butoxy-2-propanol is replaced by the benzene ring. The reaction conditions usually include a temperature range of 50-100°C and an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, this compound can be produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the reactants. The reaction is typically carried out under controlled temperature and pressure conditions to optimize yield and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Butoxypropoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(1-Butoxypropoxy)benzene has several scientific research applications, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, coatings, and polymers.

Wirkmechanismus

The mechanism of action of (1-Butoxypropoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-Methoxypropoxy)benzene: Similar structure but with a methoxy group instead of a butoxy group.

    (1-Ethoxypropoxy)benzene: Similar structure but with an ethoxy group instead of a butoxy group.

    (1-Propoxypropoxy)benzene: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness

(1-Butoxypropoxy)benzene is unique due to its specific butoxypropoxy substitution, which imparts distinct chemical and physical properties

Eigenschaften

CAS-Nummer

923035-47-6

Molekularformel

C13H20O2

Molekulargewicht

208.30 g/mol

IUPAC-Name

1-butoxypropoxybenzene

InChI

InChI=1S/C13H20O2/c1-3-5-11-14-13(4-2)15-12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3

InChI-Schlüssel

JHHVHLXFTQSXDB-UHFFFAOYSA-N

Kanonische SMILES

CCCCOC(CC)OC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.